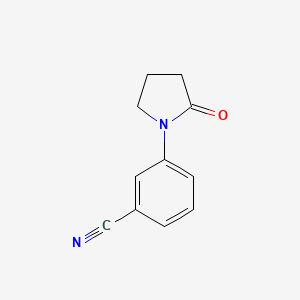

3-(2-Oxopyrrolidin-1-yl)benzonitrile

Vue d'ensemble

Description

3-(2-Oxopyrrolidin-1-yl)benzonitrile is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-(2-Oxopyrrolidin-1-yl)benzonitrile, often referred to as SARM 2f, is a compound that has garnered attention due to its potential as a selective androgen receptor modulator (SARM). This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of SARMs

Selective androgen receptor modulators (SARMs) are synthetic compounds designed to selectively target androgen receptors (AR) in various tissues. Unlike traditional anabolic steroids, which can have widespread effects on the body, SARMs aim for tissue selectivity, minimizing side effects while maximizing anabolic benefits.

SARM 2f acts as an agonist at the androgen receptor, leading to anabolic effects similar to those produced by testosterone. Its unique structure allows it to bind selectively to androgen receptors in muscle and bone tissues while exhibiting minimal activity in prostate tissues. This selectivity suggests a reduced risk of androgenic side effects commonly associated with steroids.

Pharmacological Effects

- Anabolic Effects : SARM 2f has demonstrated significant anabolic activity in preclinical studies. In vivo experiments using rodent models showed increases in lean body mass and improvements in muscle strength without the adverse effects typically seen with testosterone administration .

- Metabolic Profile : Studies indicate that SARM 2f produces a lipid profile distinct from testosterone, suggesting potential benefits for metabolic health . For instance, it has been shown to lower blood lipid levels compared to testosterone while promoting muscle growth.

- Toxicological Profile : The compound exhibits acceptable toxicological profiles in animal studies, indicating a favorable safety margin for potential clinical applications .

Case Studies and Research Findings

Several studies have explored the biological activity of SARM 2f:

- Hershberger Assay : In this assay, SARM 2f showed significant anabolic effects, demonstrating its potential as a therapeutic agent for conditions such as muscle wasting and sarcopenia .

- Pharmacokinetics : Research involving pharmacokinetic profiling in rats and monkeys revealed that SARM 2f has favorable absorption and distribution characteristics, which are critical for its efficacy as a therapeutic agent .

- Metabolism Studies : Initial studies on the metabolism of SARM 2f using human liver microsomes identified several metabolites. Understanding these metabolic pathways is crucial for predicting the compound's behavior in humans and its potential for doping control in sports .

Comparative Analysis

The following table summarizes key findings regarding the biological activity of SARM 2f compared to traditional anabolic steroids:

| Feature | SARM 2f | Testosterone |

|---|---|---|

| Anabolic Activity | High | High |

| Androgenic Activity | Low | High |

| Lipid Profile | Improved | Deteriorated |

| Toxicity | Acceptable | Variable |

| Tissue Selectivity | High | Low |

Applications De Recherche Scientifique

Chemical Applications

Building Block in Organic Synthesis

- 3-(2-Oxopyrrolidin-1-yl)benzonitrile serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to more complex molecules. It has been utilized in the synthesis of various derivatives that exhibit distinct chemical properties.

Reactivity and Functionalization

- The compound can undergo several chemical reactions, including:

- Oxidation : Can be oxidized to form carboxylic acids or ketones.

- Reduction : Reduction reactions yield amines or alcohols.

- Nucleophilic Substitution : This can occur at the nitrile group, leading to substituted benzonitriles or pyrrolidinones.

| Reaction Type | Reagent Used | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids, ketones |

| Reduction | Lithium aluminum hydride | Amines, alcohols |

| Nucleophilic Substitution | Sodium methoxide | Substituted benzonitriles |

Biological Applications

Antimicrobial and Anticancer Properties

- Research indicates that this compound exhibits potential antimicrobial and anticancer activities. In vitro studies have shown its effectiveness against various cancer cell lines, including human lung adenocarcinoma (A549) cells, where it demonstrated significant cytotoxic effects .

Selective Androgen Receptor Modulators (SARMs)

- The compound has been explored as a selective androgen receptor modulator (SARM), which may provide anabolic effects without the typical side effects associated with traditional anabolic steroids. A related derivative, SARM-2f, has shown promise in preclinical studies for increasing muscle mass while minimizing adverse effects on prostate weight in castrated rat models .

Case Studies

-

SARM-2f Efficacy Study

- A study investigated the effects of SARM-2f (a derivative of this compound) on skeletal muscle weight in castrated male rats. The results indicated that SARM-2f significantly increased muscle mass without elevating prostate weight, suggesting a favorable safety profile for potential therapeutic use .

- Anticancer Activity Assessment

Propriétés

IUPAC Name |

3-(2-oxopyrrolidin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-8-9-3-1-4-10(7-9)13-6-2-5-11(13)14/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBNXZKAPWZJRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.